molecular formula C8H8N2S B1266886 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 70291-62-2

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No. B1266886
CAS RN: 70291-62-2
M. Wt: 164.23 g/mol
InChI Key: RILAXFOADRDGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves a Gewald reaction, a notable method for constructing thiophene derivatives through a multicomponent reaction involving ketones, malononitrile, and sulfur. This reaction pathway offers a versatile approach to synthesizing thiophene derivatives, which are crucial intermediates in organic synthesis. An example is the synthesis process where potassium carbonate serves as a highly efficient heterogeneous catalyst in a one-pot procedure, demonstrating the method's simplicity and high yield (Tang Xiao-hon, 2014).

Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has been elucidated through experimental and quantum chemical calculations, revealing significant insights into its geometrical configuration. The studies include X-ray crystallography and computational methods that provide detailed information on the compound's electronic structure and spatial arrangement, highlighting the planarity of its thiophene ring and the spatial orientation of substituents which influence its reactivity and interaction with other molecules (H. Oturak et al., 2017).

Chemical Reactions and Properties

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, showcasing its versatility as a building block for synthesizing a wide range of heterocyclic compounds. For example, its reaction with phenylisothiocyanate leads to the formation of thiourea derivatives, which can further react with active methylene reagents to yield pyrimidine derivatives. This reactivity pattern underscores the compound's utility in constructing complex molecular architectures with potential biological activities (K. El-Sharkawy, 2012).

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, has been used in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential for various pharmacological applications (El-Kashef et al., 2007).

Production of Azo Dyes

A similar derivative, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been utilized in the synthesis of azo dyes. These dyes display good coloration and fastness properties on polyester, indicating their potential in textile industry applications (Sabnis & Rangnekar, 1989).

Neuroprotective Effects

2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a compound structurally related to the one , demonstrated antioxidant activity in various brain regions of mice. This suggests its potential in protecting the brain against neuronal damages seen in neuropathologies (Fortes et al., 2013).

Antibacterial Activities of Schiff Bases

Thiophene-3-carbonitrile containing Schiff bases, synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have shown significant antibacterial activities. This highlights their potential as antimicrobial agents (Khan et al., 2013).

Antifungal Activity and Drug Design

2-Aminothiophene derivatives, closely related to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, were screened for antifungal activities and used in computer-aided drug design studies. These studies aimed at predicting structural characteristics influencing antifungal activities, thus guiding the synthesis of new derivatives for fungal infection treatment (Scotti et al., 2012).

Development of Antiarrhythmic and Antianxiety Compounds

Novel thiophene derivatives synthesized from compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have shown high antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests their potential in the development of treatments for these conditions (Amr et al., 2010).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILAXFOADRDGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293037
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

CAS RN

70291-62-2
Record name 70291-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Reactant of Route 3
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Reactant of Route 4
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Reactant of Route 5
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Citations

For This Compound
45
Citations
KA El-Sharkawy, NNE El-Sayed… - … Research Journal of …, 2012 - researchgate.net
The reaction of the cyclopenta [b] thiophene derivative 3 with phenylisothiocyanate4 gave thiourea derivative 5. The latter was reacted with the active methylene reagents 2a, b and 7 to …
Number of citations: 20 www.researchgate.net
M Said, H Elshihawy - Pakistan Journal of Pharmaceutical …, 2014 - search.ebscohost.com
Methods for the synthesis of new heterocyclic systems of thieno (3, 2-d)-(1, 2, 3)-triazine derivatives and N-(3-cyano-5, 6-dihydro-4H-cyclopenta (b) thiophene derivatives have been …
Number of citations: 22 search.ebscohost.com
C Zong, L Zhang, M Gu, Y Sun - Chinese Journal of Organic …, 2018 - sioc-journal.cn
25 kinds of 6, 7-dihydro-5H-cyclopenta [4, 5] thieno [2, 3-d] pyrimidin-4-amines were synthesized. Under microwave irradiation conditions, cyclopentanone, malononitrile and elemental …
Number of citations: 3 sioc-journal.cn
AU Isakhanyan, NZ Akopyan, GM Stepanyan… - Russian Journal of …, 2022 - Springer
Acylation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with various acids chlorides …
Number of citations: 2 link.springer.com
RM Mohareb, FO Al-farouk - X= CN b, X= COOEt 3a, X= CN b, X …, 2012 - scholar.archive.org
The reaction of cyclopentanone (1), elemental sulfur and either malononitrile or ethyl cyanoacetate gave the cyclopenta [b] thiophene derivatives 3a and 3b, respectively. The reaction of …
Number of citations: 6 scholar.archive.org
JGB de Oliveira, FJB Mendonça Junior… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H18N2O2S2, the angle between the mean plane defined by the atoms of the 5,6-dihydro-4H-cyclopenta[b]thiophene moiety (rms deviation = 0.19 Å) and the …
Number of citations: 10 scripts.iucr.org
MM Kurmach, PS Yaremov, OV Shvets… - Applied …, 2023 - Springer
In this work, Mg-, Ti- and Zn-containing composites with hierarchical beta zeolites were synthesized using an impregnation method. Acid–base properties of the composites were …
Number of citations: 1 link.springer.com
H GAO, J FU, MJ ZHAO, XJ SONG, P YANG… - 结构化学(JIEGOU …, 2015 - kd.nsfc.gov.cn
Two enantiomeric 2-trifluoromethyl-6, 7-dihydro-5H-cyclopenta [4, 5] thieno [2, 3-d] pyrimidin-4-amine derivatives were synthesized by nucleophilic substitution of two chiral amines with …
Number of citations: 3 kd.nsfc.gov.cn
ERT Tiekink, M Weil - Acta Cryst, 2012 - researchgate.net
In the title compound, C17H18N2O2S2, the angle between the mean plane defined by the atoms of the 5, 6-dihydro-4H-cyclopenta [b] thiophene moiety (rms deviation= 0.19 A) and the …
Number of citations: 0 www.researchgate.net
XJ Song, P Yang, H Gao, Y Wang, XG Dong… - Chinese Chemical …, 2014 - Elsevier
A series of novel 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives were synthesized by a facile three-step procedure that afforded advantages of mild reaction conditions, simple …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.